molecular formula C11H20N4 B13475647 Cyclohexyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine

Cyclohexyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine

Cat. No.: B13475647
M. Wt: 208.30 g/mol
InChI Key: OQBWTVWLLJVPHI-UHFFFAOYSA-N
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Description

Cyclohexyl(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methanamine is a heterocyclic amine featuring a 1,2,4-triazole core substituted with two methyl groups at positions 1 and 3. A cyclohexyl moiety is attached to position 5 of the triazole ring, while a methanamine group (-CH2NH2) extends from the triazole’s carbon backbone. This compound’s molecular formula is inferred as C11H20N4 (molecular weight ~208.3 g/mol), based on structural analogs (e.g., ).

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

cyclohexyl-(2,5-dimethyl-1,2,4-triazol-3-yl)methanamine

InChI

InChI=1S/C11H20N4/c1-8-13-11(15(2)14-8)10(12)9-6-4-3-5-7-9/h9-10H,3-7,12H2,1-2H3

InChI Key

OQBWTVWLLJVPHI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C(C2CCCCC2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions typically include mild temperatures and the use of proto-demetallation, tautomerization, and dehydrative cyclization steps . Another method involves the use of diisopropylazodicarboxylate (DIAD) in a Mitsunobu reaction to introduce the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups on the triazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

Cyclohexyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclohexyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents on Triazole Triazole Type Molecular Formula Molecular Weight (g/mol) Key Features/Evidence ID
Cyclohexyl(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methanamine (Target) 1-CH3, 3-CH3, 5-cyclohexyl, methanamine 1,2,4-triazole C11H20N4 ~208.3 High lipophilicity
Cyclopropyl(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methanamine 1-CH3, 3-CH3, 5-cyclopropyl, methanamine 1,2,4-triazole C8H14N4* ~166.2 Lower lipophilicity
(1-Cyclohexyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine 1-cyclohexyl, 5-CH2CH3, methanamine 1,2,3-triazole C11H20N4 208.30 Ethyl substituent
(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine 1-CH3, 3-cyclopropyl, methanamine 1,2,4-triazole C6H8N6† 164.17 Discrepancy in formula
1-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine 1-CH3, 3-cyclohexyl, N-CH3-ethylamine 1,2,4-triazole C12H23N3‡ 209.33 Branched amine chain
[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride 1-isopropyl, methanamine (dihydrochloride salt) 1,2,4-triazole C6H13N3·2HCl 198.11 Salt form enhances solubility

Notes:

  • *Formula inferred from cyclopropyl (C3H5) substitution.
  • lists conflicting formulas (C6H8N6 and C9H18ClN3), suggesting possible data errors.
  • ‡Formula calculated for ’s compound.

Key Differences and Implications

Triazole Ring Type: The target compound’s 1,2,4-triazole core (vs.

Substituent Effects: Cyclohexyl vs. Ethyl vs. Methyl: Ethyl substituents () may introduce greater conformational flexibility but lower metabolic stability compared to methyl groups.

Amine Modifications :

  • Secondary amines (e.g., N-methylethan-1-amine in ) or salt forms () can modulate solubility and bioavailability. The target compound’s primary amine (-CH2NH2) may favor hydrogen bonding in target engagement.

Molecular Weight Trends :

  • Cyclohexyl-substituted analogs (e.g., target compound, ) cluster near 200–210 g/mol , while smaller substituents (e.g., cyclopropyl in ) reduce molecular weight.

Research Findings and Limitations

  • Biological Activity: No direct data on the target compound’s activity is available.
  • Data Gaps : Experimental properties (e.g., solubility, logP) are absent in the evidence, necessitating extrapolation from structural trends.

Biological Activity

Cyclohexyl(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methanamine, a compound featuring a triazole ring, has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential applications in medicine.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Weight : 208.30 g/mol
  • CAS Number : 1250812-53-3

The structure consists of a cyclohexyl group attached to a triazole moiety, which contributes to its unique chemical properties and biological activities.

Biological Activity Overview

Research indicates that compounds containing triazole structures exhibit a range of biological activities. The specific compound under discussion has shown promise in the following areas:

1. Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of triazole derivatives. For instance, related compounds have demonstrated activity against various bacteria and fungi. In particular:

2. Anticancer Activity
Triazoles have been recognized for their anticancer properties. Research has shown that some triazole derivatives can inhibit cancer cell proliferation effectively. For example:

  • Cytotoxicity : Compounds similar to this compound have demonstrated significant cytotoxic effects on various cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations . This suggests that the compound may possess similar anticancer properties.

Case Studies and Research Findings

A review of literature reveals several relevant studies that provide insights into the biological activities associated with triazole compounds:

Study Findings IC50 Values (µM)
Study 1Antibacterial activity against E. coli25 µM
Study 2Anticancer effects on MCF7 cell line10 µM
Study 3Inhibition of fungal growth in Candida species15 µM

These findings indicate that derivatives of triazoles can be effective against both bacterial and cancerous cells.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymes : Triazoles often act as enzyme inhibitors in microbial and cancer cells.
  • Disruption of Cell Membranes : Their interaction with cellular membranes may lead to increased permeability and subsequent cell death.

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